Hexahydropyridazine-3-carboxylic acid
Overview
Description
Hexahydropyridazine-3-carboxylic acid is a heterocyclic compound with the molecular formula C5H10N2O2 and a molecular weight of 130.15 g/mol . It is also known by other names such as piperazic acid and piperazine-3-carboxylic acid . This compound is characterized by its unique structure, which includes a hexahydro-pyridazine ring with a carboxylic acid functional group.
Scientific Research Applications
Hexahydropyridazine-3-carboxylic acid has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has shown potential as an anticancer agent by inhibiting the activity of matrix metalloproteinases, which are enzymes that degrade collagen and other extracellular matrix proteins . Additionally, it has been studied for its immunosuppressant properties and its ability to inhibit HIV reverse transcriptase . In the industrial sector, it is used in the production of pharmaceuticals and other chemical products .
Mechanism of Action
Target of Action
Hexahydropyridazine-3-carboxylic acid (H3PC) primarily targets matrix metalloproteinases (MMPs) . MMPs are enzymes that degrade collagen and other extracellular matrix proteins . They play a crucial role in various physiological processes, including tissue remodeling, inflammation, and wound healing .
Mode of Action
H3PC interacts with MMPs and inhibits their activity . This interaction results in the prevention of collagen and other extracellular matrix proteins degradation
Biochemical Pathways
The inhibition of MMPs by H3PC affects the extracellular matrix remodeling pathway . This pathway is critical for maintaining the structural integrity of tissues. By inhibiting MMPs, H3PC can prevent the breakdown of extracellular matrix proteins, thereby preserving tissue structure and function .
Pharmacokinetics
Its molecular weight (13015 g/mol) and chemical formula (C5H10N2O2) suggest that it may have good bioavailability
Result of Action
The inhibition of MMPs by H3PC can lead to various molecular and cellular effects. For instance, it has been shown to have anticancer activities . By preventing the degradation of the extracellular matrix, H3PC may inhibit cancer cell invasion and metastasis . .
Action Environment
The action, efficacy, and stability of H3PC can be influenced by various environmental factors. For instance, the storage temperature can affect its stability . It is recommended to keep H3PC in a dark place, sealed in dry conditions, and at a temperature of 2-8°C The pH and presence of other substances in the environment may also affect its action and efficacy
Safety and Hazards
Biochemical Analysis
Biochemical Properties
Hexahydropyridazine-3-carboxylic acid plays a pivotal role in biochemical reactions, particularly in the inhibition of matrix metalloproteinases. These enzymes are responsible for the breakdown of extracellular matrix components, which is a critical process in various physiological and pathological conditions, including cancer metastasis and tissue remodeling . By inhibiting these enzymes, this compound helps maintain the integrity of the extracellular matrix, thereby preventing excessive tissue degradation.
Cellular Effects
This compound exerts significant effects on various cell types and cellular processes. It has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the inhibition of matrix metalloproteinases by this compound can lead to reduced cell migration and invasion, which are critical steps in cancer metastasis . Additionally, this compound may affect the expression of genes involved in extracellular matrix production and degradation, further influencing cellular behavior.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with matrix metalloproteinases. By binding to the active site of these enzymes, this compound inhibits their activity, preventing the breakdown of extracellular matrix components . This inhibition can lead to changes in gene expression, particularly those genes involved in extracellular matrix production and degradation. Furthermore, this compound may also interact with other biomolecules, such as proteins and enzymes, to exert its effects at the molecular level.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of this compound can influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, allowing for sustained inhibition of matrix metalloproteinases . Prolonged exposure to this compound may lead to changes in cellular behavior, including alterations in cell signaling pathways and gene expression.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively inhibits matrix metalloproteinases, leading to reduced tissue degradation and improved extracellular matrix integrity . At higher doses, this compound may exhibit toxic or adverse effects, including potential damage to healthy tissues and organs. Therefore, careful dosage optimization is crucial to maximize the therapeutic benefits while minimizing potential risks.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its activity. This compound can affect metabolic flux and metabolite levels, influencing cellular metabolism and energy production . By modulating the activity of matrix metalloproteinases, this compound can alter the balance between extracellular matrix production and degradation, impacting overall metabolic processes.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound, influencing its activity and function . This compound can be transported across cell membranes and distributed to various cellular compartments, where it exerts its inhibitory effects on matrix metalloproteinases.
Subcellular Localization
This compound exhibits specific subcellular localization, which is crucial for its activity and function. This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . The subcellular localization of this compound can influence its interactions with biomolecules and its overall inhibitory effects on matrix metalloproteinases.
Preparation Methods
Hexahydropyridazine-3-carboxylic acid can be synthesized through various methods. One common synthetic route involves the reaction of a compound of formula (II) with a compound of formula (III) under specific conditions . The reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained. Industrial production methods may involve the use of combinatorial libraries and pharmaceutical compositions to produce the compound in larger quantities .
Chemical Reactions Analysis
Hexahydropyridazine-3-carboxylic acid undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles. For example, the compound can be oxidized to form corresponding ketones or reduced to form alcohols . Substitution reactions may involve the replacement of the carboxylic acid group with other functional groups, leading to the formation of various derivatives .
Comparison with Similar Compounds
Hexahydropyridazine-3-carboxylic acid can be compared with other similar compounds such as piperazine-3-carboxylic acid and piperidazine-3-carboxylic acid . While these compounds share a similar core structure, this compound is unique due to its specific functional groups and the resulting chemical properties. Its ability to inhibit matrix metalloproteinases and HIV reverse transcriptase sets it apart from other related compounds .
Properties
IUPAC Name |
diazinane-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O2/c8-5(9)4-2-1-3-6-7-4/h4,6-7H,1-3H2,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZIBRGSBQKLEDC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NNC1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50954403 | |
Record name | 1,2-Diazinane-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50954403 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
32750-52-0 | |
Record name | Piperazic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032750520 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,2-Diazinane-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50954403 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Hexahydropyridazine-3-carboxylic acid and where is it found in nature?
A1: this compound, also known as piperazic acid, is a non-proteinogenic amino acid found in certain natural products. It was first identified as a constituent of the monamycin family of cyclohexadepsipeptide antibiotics produced by Streptomyces jamaicensis .
Q2: What are the different stereoisomers of this compound found in natural products?
A2: Natural products incorporate various stereoisomers of this compound. For example, monamycins contain (3R)-piperazic acid, (3R,5S)-5-chloropiperazic acid, (3R)-4,5 (or 5,6)-dehydropiperazic acid, and (3S,5S)-5-hydroxypiperazic acid .
Q3: Are there any published enantioselective syntheses for specific stereoisomers of this compound derivatives?
A3: Yes, researchers have developed enantioselective synthetic routes for both (R)- and (S)-Hexahydropyridazine-3-carboxylic acid derivatives. These methods offer valuable tools for producing specific stereoisomers for further investigation .
Q4: How has 1,2,4-triazoline-3,5-dione been utilized in the synthesis of this compound?
A4: The synthesis of this compound, particularly its piperazic acid forms, has been achieved through Diels-Alder reactions. Penta-2,4-dienoic acid (and substituted analogs) react with 4-phenyl-1,2,4-triazoline-3,5-dione or 1,2,4-triazoline-3,5-dione. Subsequent hydrogenation and hydrolysis of the resulting adducts yield the desired piperazic acid residues .
Q5: What is the significance of chiral 1-benzyloxycarbonyl this compound and its synthesis?
A5: Chiral 1-benzyloxycarbonyl this compound serves as a crucial building block in organic synthesis, particularly for developing new pharmaceuticals and bioactive compounds. A streamlined synthetic method utilizing 5-Bromo-pentanal, chiral induction reagents, and 1,2-benzyloxycarbonyl hydrazine has been reported . This approach facilitates the efficient production of this valuable compound.
Q6: Can you provide details about the synthetic method for chiral 1-benzyloxycarbonyl this compound?
A6: The synthesis involves reacting 5-Bromo-pentanal (II) with 1,2-benzyloxycarbonyl hydrazine under chiral induction conditions to produce the intermediate 2-(1,2-bis(benzyloxycarbonyl)hydrazino)-5-bromovaleraldehyde (III). This intermediate, without isolation, is further oxidized to 2-(1,2-bis(benzyloxycarbonyl)hydrazino)-5-bromovaleric acid (IV). Finally, treatment of (IV) with an alkali leads to ring closure, yielding the desired chiral 1-benzyloxycarbonyl-hexahydropyridazine-3-carboxylic acid (I, R = H) along with chiral 1,2-dibenzyloxycarbonyl this compound (I, R = Cbz) .
Q7: Beyond monamycins, are there other natural products incorporating this compound derivatives?
A7: Yes, maduraferrin, a siderophore isolated from Actinomadura madurae, contains L-Hexahydropyridazine-3-carboxylic acid within its oligopeptide structure. This siderophore utilizes a salicylamide moiety, a hydroxamic acid group, and an acid hydrazide group as its complexing centers .
Q8: Have any novel cyclopeptides containing this compound derivatives been discovered recently?
A8: Yes, Pyridapeptide A, a cyclohexapeptide isolated from the marine sponge-derived Streptomyces sp. OUCMDZ-4539, features this compound (HPDA), 5-hydroxytetrahydropyridazine-3-carboxylic acid (γ-OH-TPDA), and (2S,3R,4E,6E)-2-amino-3-hydroxy-8-methylnona-4,6-dienoic acid residues in its structure .
Q9: What are the potential applications of this compound derivatives, particularly as described in patents?
A9: Patents describe various derivatives of this compound, highlighting their potential use in pharmaceutical compositions. These derivatives encompass combinatorial libraries and formulations intended for use as medicaments . Specifically, this compound derivatives have been explored in the context of caspase inhibitor development .
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.